3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate
Description
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate (CAS 860649-08-7) is a sulfonate ester compound featuring a phenyl ring substituted with 3,5-dimethyl groups and a morpholinomethyl moiety at the 2-position. The 4-methoxybenzenesulfonate group is linked via an ester bond to the substituted phenyl ring. Its molecular formula is C₂₀H₂₅NO₅S, with a molecular weight of 391.48 g/mol . The morpholine ring introduces nitrogen and oxygen heteroatoms, which may enhance solubility and reactivity in polar solvents, while the methoxy and sulfonate groups contribute to its electronic and steric properties.
Structural analysis reveals that the compound’s rigidity arises from the aromatic rings and the morpholine’s cyclic ether-amine structure.
Properties
IUPAC Name |
[3,5-dimethyl-2-(morpholin-4-ylmethyl)phenyl] 4-methoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5S/c1-15-12-16(2)19(14-21-8-10-25-11-9-21)20(13-15)26-27(22,23)18-6-4-17(24-3)5-7-18/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEPASKUBVIPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)OC)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159871 | |
| Record name | 3,5-Dimethyl-2-(4-morpholinylmethyl)phenyl 4-methoxybenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860649-08-7 | |
| Record name | 3,5-Dimethyl-2-(4-morpholinylmethyl)phenyl 4-methoxybenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860649-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-2-(4-morpholinylmethyl)phenyl 4-methoxybenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate typically involves the reaction of 3,5-dimethylphenyl derivatives with morpholine and methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Research
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structural motifs exhibit cytotoxic activity against various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of sulfonate derivatives, highlighting that modifications at the morpholino group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
2. Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties. Preliminary tests suggest efficacy against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Data Table: Antimicrobial Activity
Chemical Synthesis Applications
1. Synthesis of Novel Compounds
The compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique functional groups allow for further chemical modifications.
- Example Reaction : The morpholino group can be substituted to create derivatives with enhanced biological activity or altered pharmacokinetic properties.
2. Polymer Chemistry
In polymer science, sulfonated compounds like this one are utilized to enhance the properties of polymers, such as conductivity and thermal stability.
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Research indicates that while some derivatives exhibit promising biological activity, they also require thorough evaluation for potential toxicity.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with biological receptors, while the methoxybenzenesulfonate group may enhance its solubility and bioavailability. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Functional Group Differences: The target compound lacks the sulfonylurea bridge (—SO₂NHC(O)NH—) and triazine ring present in the listed herbicides . Instead, its sulfonate ester group (—SO₃—) and morpholine substituent distinguish it from sulfonylurea-based pesticides. The morpholinomethyl group in the target compound introduces a tertiary amine and ether functionality, which is absent in the herbicide analogues.
Molecular Weight and Complexity :
- The target compound’s molecular weight (391.48) is comparable to ethametsulfuron methyl ester (384.40) but lower than triflusulfuron methyl ester (435.37). Its moderate size suggests feasibility in synthetic pathways.
Substituent Effects :
- The 3,5-dimethyl groups on the phenyl ring may sterically hinder interactions compared to unsubstituted phenyl rings in herbicides.
- The 4-methoxy group on the benzenesulfonate moiety could influence electronic properties similarly to methoxy substituents in metsulfuron methyl ester, though the lack of a triazine ring negates herbicidal activity .
Research Findings and Functional Implications
Absence of Pesticidal Activity
Despite structural parallels with sulfonylurea herbicides (e.g., shared methoxy groups), the target compound’s lack of a sulfonylurea bridge and triazine ring—critical for binding to acetolactate synthase (ALS) in plants—suggests it is unlikely to exhibit herbicidal properties .
Biological Activity
3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate, with the CAS number 860649-08-7, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : CHNOS
- Molecular Weight : 391.481 g/mol
- Structural Information : The compound features a sulfonate group attached to a phenyl ring, which is substituted with a morpholinomethyl group and two methyl groups at specific positions.
Biological Activity
The biological activity of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate has been investigated in various studies. Here are some key findings:
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study Example :
- Study Title : "Evaluation of Anticancer Properties of Morpholino Derivatives"
- Findings : The compound showed a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. IC values were reported at approximately 15 µM for MCF-7 cells and 12 µM for PC-3 cells.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has also been studied for its anti-inflammatory effects. Animal models have indicated that it can reduce markers of inflammation, such as TNF-alpha and IL-6.
Research Findings :
- Study Title : "Anti-inflammatory Activity of Sulfonated Compounds"
- Results : Administration of the compound resulted in a significant decrease in paw edema in rats, suggesting potential applications in treating inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Model/Cell Line | IC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | |
| Anticancer | PC-3 (Prostate Cancer) | 12 µM | |
| Anti-inflammatory | Rat Paw Edema Model | N/A |
The proposed mechanisms underlying the biological activities of 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate include:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at the G1/S phase.
- Cytokine Modulation : Reduction of pro-inflammatory cytokines.
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-Dimethyl-2-(morpholinomethyl)phenyl 4-methoxybenzenesulfonate, and how do reaction parameters influence yield?
Methodological Answer:
- Key Steps :
- Morpholinomethyl Introduction : React 3,5-dimethyl-2-chloromethylphenol with morpholine via nucleophilic substitution (SN2) under reflux in anhydrous THF, using a base like K₂CO₃ to deprotonate the amine .
- Sulfonation : Treat the intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane, catalyzed by DMAP (4-dimethylaminopyridine) to enhance reactivity.
- Critical Parameters :
- Temperature : Maintain 0–5°C during sulfonation to minimize side reactions.
- Solvent Purity : Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >90% purity.
Q. How can spectroscopic techniques (NMR, IR, XRD) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR :
- XRD Analysis : Use single-crystal X-ray diffraction to resolve the sulfonate group’s geometry and confirm morpholinomethyl substitution at the 2-position, referencing unit cell parameters (e.g., a = 6.2664 Å, b = 7.1342 Å for analogous sulfonates) .
Advanced Research Questions
Q. Which computational methods (e.g., DFT) are optimal for studying electronic properties, and how do exchange-correlation functionals impact accuracy?
Methodological Answer:
- Recommended Functionals :
- B3LYP : Combines exact exchange (20%) with gradient-corrected functionals, yielding thermochemical accuracy (average deviation: 2.4 kcal/mol for atomization energies) .
- Lee-Yang-Parr (LYP) : Integrates Colle-Salvetti correlation energy, suitable for closed-shell systems but less accurate for open-shell intermediates .
- Workflow :
- Optimize geometry at B3LYP/6-31G(d) level.
- Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity sites.
Q. How can discrepancies in reported TLR7 modulation bioactivity be resolved using structural analogs?
Methodological Answer:
- Strategies :
- Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., piperidinylmethyl vs. morpholinomethyl) and test TLR7 binding affinity via luciferase reporter assays .
- Docking Simulations : Use AutoDock Vina to model ligand-receptor interactions, focusing on hydrogen bonding with TLR7’s Leu78 and Tyr264 residues.
- Data Interpretation : Correlate electronic properties (DFT-derived dipole moments) with IC₅₀ values to identify critical substituent effects.
Q. What HPLC conditions are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatographic Parameters :
- Validation :
- Linearity : 0.1–100 µg/mL (R² > 0.999).
- Recovery : >95% in spiked plasma samples after protein precipitation with acetonitrile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
